2-(2-Methyl-3-nitrophenyl)propanoic acid
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Overview
Description
2-(2-Methyl-3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of propanoic acid, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-3-nitrophenyl)propanoic acid typically involves the nitration of 2-methylphenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst like palladium on carbon to yield 2-(2-Methyl-3-aminophenyl)propanoic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2-(2-Methyl-3-aminophenyl)propanoic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Methyl-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
2-Methyl-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.
2-Methyl-3-nitrophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness: 2-(2-Methyl-3-nitrophenyl)propanoic acid is unique due to the specific positioning of the methyl and nitro groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This compound’s propanoic acid moiety also provides distinct properties compared to its acetic acid or benzoic acid counterparts.
Biological Activity
2-(2-Methyl-3-nitrophenyl)propanoic acid is a substituted propanoic acid that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound's structure, featuring a nitrophenyl group, suggests possible interactions with biological targets, which may lead to significant pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C12H13N1O3, with a molecular weight of approximately 219.24 g/mol. The compound features a propanoic acid backbone with a methyl and nitro group attached to the phenyl ring, which enhances its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo redox reactions, potentially leading to the formation of reactive intermediates that can modify nucleophilic sites in proteins or nucleic acids. This interaction may result in:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Protein-Ligand Interactions : Its structural characteristics allow it to bind to proteins, influencing their function and potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0048 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Bacillus subtilis | 0.0098 mg/mL |
Pseudomonas aeruginosa | 0.039 mg/mL |
These results suggest that the compound has significant potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
Cancer Cell Line | Growth Inhibition (%) at 1.0 × 10⁻⁴ M |
---|---|
Non-small lung cancer (NCI-H226) | 75% |
Melanoma (SKMEL-28) | 97% |
Renal cancer (A-498) | 84% |
These findings indicate that the compound may interfere with cellular proliferation pathways, making it a candidate for further development as an anticancer agent .
Case Studies
A study published in Nature evaluated a series of aryl propionic acid derivatives for their acaricidal activity against Psoroptes cuniculi, revealing that similar compounds exhibited significant biological activity at low concentrations . Although specific data on this compound was not highlighted in this study, the findings underscore the importance of structural modifications in enhancing biological efficacy.
Properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQBBKFKBSAAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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